2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid
Description
Molecular Identity and Classification
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid represents a complex heterocyclic organic compound that belongs to the broader classification of pyridinecarboxylic acids. The molecular structure of this compound features a sophisticated arrangement of functional groups that contribute to its unique chemical identity and potential biological activity. According to PubChem database records, the compound is formally identified by the Chemical Abstracts Service registry number 1199215-89-8, establishing its definitive chemical identity within the scientific literature.
The compound exhibits a molecular formula of C15H12N2O3, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex multi-ring structure that characterizes this derivative of nicotinic acid. The molecular weight of 287.27 grams per mole positions this compound within the medium molecular weight range for organic pharmaceutical intermediates.
From a structural classification perspective, this compound belongs to the class of organic compounds known as pyridinecarboxylic acids, which are characterized by the presence of a pyridine ring and one or more carboxylic acid groups. The compound is also categorized under organoheterocyclic compounds due to its heterocyclic structure containing nitrogen atoms within the ring system. This classification places the compound within a significant category of molecules that often exhibit biological activity due to their ability to interact with various biological targets through their nitrogen-containing heterocyclic frameworks.
The compound features three distinct structural components that contribute to its overall molecular architecture. The pyridine ring system serves as the central heterocyclic core, modified with a methyl group at the 6-position and a carboxylic acid functionality at the 3-position. The phenoxy linkage connects this pyridine core to a benzene ring that bears a cyanomethyl substituent at the para position, creating a complex molecular framework with multiple sites for potential chemical and biological interactions.
Historical Context and Discovery
The historical development of compounds related to this compound can be traced to the foundational work on nicotinic acid and its derivatives, which began in earnest during the early twentieth century. The discovery of nicotinic acid, also known as niacin or vitamin B3, represents a landmark achievement in nutritional biochemistry that occurred at the University of Wisconsin-Madison in 1937 under the direction of Conrad Arnold Elvehjem.
Conrad Elvehjem, born in McFarland, Wisconsin in 1901, conducted groundbreaking research that proved nicotinic acid was the curative factor for pellagra, a devastating nutritional deficiency disease. Working with his colleague Carl J. Koehn, Elvehjem discovered that a filtrate factor from liver extract could cure diet-induced pellagra in experimental animals, leading to the identification of nicotinic acid and nicotinamide as the active components. This research established the fundamental importance of the nicotinic acid structure in biological systems and opened the door for subsequent investigations into modified nicotinic acid derivatives.
The research conducted by Elvehjem built upon earlier work by Joseph Goldberger, who had identified the dietary factors associated with pellagra prevention. Elvehjem's team found that nicotinic acid cured black tongue in dogs, a condition analogous to human pellagra, thereby confirming the biological significance of the pyridinecarboxylic acid structure. This discovery earned Elvehjem numerous accolades, including the Willard Gibbs Award in 1943 and the Lasker-DeBakey Clinical Medical Research Award in 1952.
The systematic study of nicotinic acid derivatives gained momentum following these initial discoveries, as researchers began exploring structural modifications that might enhance biological activity or provide new therapeutic applications. The development of compounds like this compound represents the evolution of this research tradition, incorporating sophisticated synthetic chemistry techniques to create novel derivatives with potentially enhanced properties compared to the parent nicotinic acid structure.
The creation date recorded in the PubChem database indicates that this compound was first documented in 2010, with the most recent modification occurring in 2025. This timeline reflects the ongoing research interest in nicotinic acid derivatives and the continuous development of new compounds within this chemical family for potential pharmaceutical and research applications.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds. The official IUPAC name for this compound is 2-[4-(cyanomethyl)phenoxy]-6-methylpyridine-3-carboxylic acid, which provides a precise description of the molecular structure and functional group positions.
The compound maintains several synonymous names that reflect different naming conventions and database systems. Alternative nomenclature includes 2-(4-(Cyanomethyl)phenoxy)-6-methylnicotinic acid and 3-pyridinecarboxylic acid, 2-[4-(cyanomethyl)phenoxy]-6-methyl-. These variations demonstrate the complexity of chemical nomenclature systems while maintaining consistency in identifying the same molecular structure.
Table 1: Molecular Identification Parameters for this compound
| Parameter | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 1199215-89-8 | PubChem |
| Molecular Formula | C15H12N2O3 | PubChem |
| Molecular Weight | 268.27 g/mol | PubChem |
| IUPAC Name | 2-[4-(cyanomethyl)phenoxy]-6-methylpyridine-3-carboxylic acid | PubChem |
| InChI | InChI=1S/C15H12N2O3/c1-10-2-7-13(15(18)19)14(17-10)20-12-5-3-11(4-6-12)8-9-16/h2-7H,8H2,1H3,(H,18,19) | PubChem |
| InChI Key | SWEOCMXUPJXANI-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)CC#N | PubChem |
The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete molecular structure: CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)CC#N. This notation system allows for computational analysis and database searching while maintaining complete structural information in a compact format.
The International Chemical Identifier system provides both a standard identifier and a hash key for the compound. The InChI string InChI=1S/C15H12N2O3/c1-10-2-7-13(15(18)19)14(17-10)20-12-5-3-11(4-6-12)8-9-16/h2-7H,8H2,1H3,(H,18,19) encodes the complete connectivity and stereochemical information. The corresponding InChI Key SWEOCMXUPJXANI-UHFFFAOYSA-N serves as a fixed-length hash that enables rapid database searching and compound identification.
The compound has been assigned the DSSTox Substance Identifier DTXSID601179939, which links it to the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency. This identifier facilitates toxicological research and regulatory assessment of the compound's environmental and health impacts.
Relationship to Nicotinic Acid Family
This compound represents a sophisticated derivative within the pyridinecarboxylic acid family, which encompasses three fundamental isomers that serve as the foundation for numerous biologically active compounds. The pyridinecarboxylic acid family consists of picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). All three isomers share the molecular formula C6H5NO2 and molecular weight of 123.11 grams per mole, but differ in the position of the carboxylic acid functional group relative to the nitrogen atom in the pyridine ring.
Nicotinic acid, also known as niacin, serves as the direct structural ancestor of this compound. The basic nicotinic acid structure features a pyridine ring with a carboxylic acid group at the 3-position, corresponding to the meta position relative to the ring nitrogen. This fundamental structure has been recognized since 1937 as an essential vitamin (vitamin B3) and serves as a precursor to nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism.
The structural relationship between this compound and nicotinic acid demonstrates significant molecular elaboration while maintaining the core pyridinecarboxylic acid framework. The parent nicotinic acid structure has been modified through the addition of a methyl group at the 6-position of the pyridine ring and the incorporation of a phenoxy linkage at the 2-position. This phenoxy group further bears a cyanomethyl substituent, creating a complex molecular architecture that retains the essential nicotinic acid pharmacophore while introducing additional functional groups that may modulate biological activity.
Table 2: Structural Comparison Within the Pyridinecarboxylic Acid Family
| Compound | Position of Carboxylic Acid | Additional Substituents | Molecular Weight | Biological Significance |
|---|---|---|---|---|
| Picolinic Acid | 2-position | None | 123.11 g/mol | Metal chelation |
| Nicotinic Acid | 3-position | None | 123.11 g/mol | Vitamin B3, NAD precursor |
| Isonicotinic Acid | 4-position | None | 123.11 g/mol | Tuberculosis treatment |
| 6-Methylnicotinic Acid | 3-position | 6-methyl | 137.14 g/mol | Research intermediate |
| This compound | 3-position | 6-methyl, 2-phenoxy-cyanomethyl | 268.27 g/mol | Research compound |
The incorporation of the 6-methyl group represents a common structural modification strategy in medicinal chemistry, as methyl substitution can significantly alter the compound's pharmacokinetic properties, metabolic stability, and receptor binding characteristics. 6-Methylnicotinic acid itself serves as an important intermediate in pharmaceutical synthesis and has been identified as an impurity in nicotinic acid preparations. The compound exhibits distinct physical properties, including a melting point of 210-213°C and limited water solubility, which differ significantly from the parent nicotinic acid.
The phenoxy linkage at the 2-position of the pyridine ring introduces an ether functional group that extends the molecular framework and provides additional sites for molecular interactions. This structural feature is particularly significant because it positions the cyanomethyl-substituted benzene ring in a specific spatial relationship to the pyridinecarboxylic acid core, potentially creating unique binding interactions with biological targets that are not possible with simpler nicotinic acid derivatives.
The cyanomethyl substituent on the phenoxy group represents another layer of structural complexity that distinguishes this compound from simpler nicotinic acid derivatives. The nitrile functional group is known for its ability to participate in hydrogen bonding and dipole-dipole interactions, while the methylene spacer provides conformational flexibility that may be important for biological activity. This combination of functional groups creates a molecule with multiple interaction sites that may exhibit enhanced specificity for particular biological targets compared to the parent nicotinic acid structure.
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenoxy]-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-2-7-13(15(18)19)14(17-10)20-12-5-3-11(4-6-12)8-9-16/h2-7H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOCMXUPJXANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179939 | |
| Record name | 2-[4-(Cyanomethyl)phenoxy]-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-89-8 | |
| Record name | 2-[4-(Cyanomethyl)phenoxy]-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Cyanomethyl)phenoxy]-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general synthetic route includes the coupling of a boronic acid derivative with a halogenated precursor, followed by further functionalization to introduce the cyanomethyl and phenoxy groups.
Chemical Reactions Analysis
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential bioactivity and interactions with biological systems.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Analytical Properties: Retention time data from pharmacopeial standards (e.g., fenofibric acid derivatives in ) indicate that substituted phenoxy-nicotinic acids exhibit variable chromatographic behavior, with relative retention times influenced by substituent polarity and size .
Functional and Application Differences
- 4-Hydroxy-6-methylnicotinic acid (CAS 67367-33-3) is widely utilized as a reference standard in pharmacological and cosmetic research due to its stability and well-characterized properties . In contrast, the cyanomethylphenoxy variant lacks reported validation for such roles.
Biological Activity
2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action and synthesis.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following chemical structure:
- Molecular Formula : C14H14N2O3
- CAS Number : 1199215-89-8
The compound features a phenoxy group, a cyanomethyl substituent, and a nicotinic acid moiety which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal species : Candida albicans, Aspergillus niger
The antimicrobial efficacy was assessed using the broth microdilution method, showing some compounds comparable to standard antibiotics .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes and receptors involved in cellular signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : Competing with natural substrates or binding to active sites.
- Receptor Modulation : Altering receptor activity which can lead to downstream effects on cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:
- Formation of the Phenoxy Group : Utilizing nucleophilic aromatic substitution.
- Introduction of the Cyanomethyl Group : Achieved through appropriate alkylation methods.
- Final Assembly : Coupling reactions to form the complete structure.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity:
| Compound | Activity | Reference |
|---|---|---|
| 2-Amino-6-methylnicotinic acid | Antimicrobial | |
| Nicotinic acid derivatives | Anticancer |
These findings suggest that further investigation into the biological activity of this compound could yield valuable insights into its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound likely involves two key steps: (1) introducing the phenoxy group via coupling reactions (e.g., Ullmann or Suzuki coupling) and (2) functionalizing the phenoxy moiety with a cyanomethyl group. For example, a nucleophilic substitution reaction using chloroacetonitrile under basic conditions could introduce the cyanomethyl group.
-
Optimization Strategies :
-
Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as demonstrated for structurally related phenoxy-nicotinaldehydes .
-
Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for substitution reactions.
-
Temperature : Moderate heating (80–120°C) improves coupling efficiency while avoiding decomposition.
-
Yield Monitoring : Employ HPLC or GC-MS to track intermediate purity and optimize reaction stoichiometry.
- Data Table :
| Reaction Step | Reagents/Conditions | Typical Yield Range (%) | Key Challenges |
|---|---|---|---|
| Phenoxy Coupling | 4-Cyanomethylphenol, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 50–70 | Competing side reactions at high temperatures |
| Cyanomethylation | Chloroacetonitrile, NaH, THF, 60°C | 60–80 | Hydrolysis of nitrile under prolonged basic conditions |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/cyanomethyl groups (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the nitrile carbon (δ 110–120 ppm) and carboxylic acid carbon (δ 170–175 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.1).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, concentration, or endpoint selection). To address this:
- Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection studies) and normalize compound concentrations to molarity.
- Mechanistic Studies : Perform target engagement assays (e.g., surface plasmon resonance) to confirm direct binding to hypothesized targets like amyloid-beta .
- Control Experiments : Compare results with structurally similar analogs (e.g., 6-(4-Methylphenoxy)nicotinaldehyde) to isolate the cyanomethyl group’s contribution .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential biological targets?
- Methodological Answer :
-
Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). Focus on the cyanomethyl group’s steric and electronic effects.
-
QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and Hammett constants from analogs (e.g., fluorinated nicotinic acids) to predict activity trends .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- Case Study :
A QSAR model for nicotinic acid derivatives (R² = 0.89) highlighted the cyanomethyl group’s role in enhancing lipophilicity, correlating with improved blood-brain barrier penetration .
- Case Study :
Q. How does the substituent at the 4-position (cyanomethyl vs. methyl or trifluoromethyl) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthetic Reactivity : The electron-withdrawing cyanomethyl group may reduce nucleophilic aromatic substitution rates compared to methyl or trifluoromethyl groups.
- Biological Impact :
- Lipophilicity : Cyanomethyl increases logP by ~0.5 units compared to methyl, enhancing membrane permeability.
- Metabolic Stability : Fluorinated analogs (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) show longer half-lives due to resistance to oxidative metabolism .
- Data Table :
| Substituent | logP | Half-life (Human Liver Microsomes, h) | IC₅₀ (Amyloid-Beta Aggregation, μM) |
|---|---|---|---|
| Cyanomethyl | 2.1 | 1.8 | 12.4 |
| Methyl | 1.6 | 0.9 | 28.7 |
| Trifluoromethyl | 2.3 | 3.2 | 9.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
